molecular formula C22H24N4S B14941463 (4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione

(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione

Cat. No.: B14941463
M. Wt: 376.5 g/mol
InChI Key: RJJYYYYDPYKTHZ-UHFFFAOYSA-N
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Description

(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione is a complex organic compound that features a combination of piperidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione typically involves a multi-step process:

    Formation of the Triazole Ring: . This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the triazole intermediate.

    Formation of Methanethione:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidino)(1-benzyl-1H-1,2,3-triazol-4-YL)methanethione is unique due to its combination of piperidine and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4S

Molecular Weight

376.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-benzyltriazol-4-yl)methanethione

InChI

InChI=1S/C22H24N4S/c27-22(21-17-26(24-23-21)16-20-9-5-2-6-10-20)25-13-11-19(12-14-25)15-18-7-3-1-4-8-18/h1-10,17,19H,11-16H2

InChI Key

RJJYYYYDPYKTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CN(N=N3)CC4=CC=CC=C4

Origin of Product

United States

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